3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole

LogP Lipophilicity QSAR

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole (CAS 1065074-34-1) is a diaryl-1,2,4-oxadiazole characterized by a 2-bromophenyl group at position 3 and a 2,3-dichlorophenyl group at position 5 of the heterocyclic core. This compound, with a molecular formula of C14H7BrCl2N2O and a molecular weight of 370.03 g/mol, is primarily supplied as a research chemical with purity grades ranging from 95% to 98%.

Molecular Formula C14H7BrCl2N2O
Molecular Weight 370 g/mol
CAS No. 1065074-34-1
Cat. No. B1373118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
CAS1065074-34-1
Molecular FormulaC14H7BrCl2N2O
Molecular Weight370 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C(=CC=C3)Cl)Cl)Br
InChIInChI=1S/C14H7BrCl2N2O/c15-10-6-2-1-4-8(10)13-18-14(20-19-13)9-5-3-7-11(16)12(9)17/h1-7H
InChIKeyBITKEMIHQZIOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole (CAS 1065074-34-1): Physicochemical Profile and Research Procurement Baseline


3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole (CAS 1065074-34-1) is a diaryl-1,2,4-oxadiazole characterized by a 2-bromophenyl group at position 3 and a 2,3-dichlorophenyl group at position 5 of the heterocyclic core [1]. This compound, with a molecular formula of C14H7BrCl2N2O and a molecular weight of 370.03 g/mol, is primarily supplied as a research chemical with purity grades ranging from 95% to 98% . Its chemical identity and computed properties, including an XLogP3-AA of 5.4, are documented in authoritative public databases, establishing a baseline for scientific and industrial procurement evaluation [2].

Why 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole Cannot Be Replaced by Its 2,4-Dichloro or Monochloro Analogs


Substituting 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole with its closest regioisomeric or dechlorinated analogs is not quantitatively equivalent, as even minor alterations in halogen substitution pattern significantly alter key physicochemical and biological interaction parameters . The specific 2,3-dichloro orientation on the 5-phenyl ring creates a unique electronic environment and steric profile that differs from the 2,4-dichloro isomer, while the second chlorine atom contributes to a distinct solubility and lipophilicity profile compared to monochloro derivatives . These quantifiable differences in partition coefficient (LogP) and aqueous solubility directly impact compound handling in biological assays, synthetic derivatization, and formulation workflows, making informed procurement based on exact structural specifications essential .

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole Against Key Analogs


Comparative Lipophilicity (LogP) of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole Versus 2-Chlorophenyl Analog

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole exhibits a calculated LogP of 5.47 [1], which is 0.65 log units higher than that of its monochloro analog, 3-(2-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (LogP 4.82) . This difference translates to a more than 4-fold increase in octanol-water partition coefficient.

LogP Lipophilicity QSAR ADME

Aqueous Solubility of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole Compared to Monochloro and 2,4-Dichloro Analogs

The calculated aqueous solubility of 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is 1.6E-3 g/L at 25°C , making it approximately 4-fold less soluble than the monochloro analog (6.4E-3 g/L) . This quantifies the impact of the second chlorine atom in the 3-position on reducing aqueous solubility.

Solubility Formulation Assay Compatibility

Purity Grade Availability: 98% Option for 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole vs. Predominantly 95% for Regioisomer

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is commercially available at a 98% purity grade from multiple suppliers [REFS-1, REFS-2], whereas its 2,4-dichloro regioisomer is predominantly offered at 95% purity across major vendors . This difference in available purity grades provides researchers with an option for higher chemical homogeneity for sensitive applications.

Purity Analytical Quality Procurement

Structural Impact: Distinct 2,3-Dichloro Substitution Pattern Enables Unique Electronic and Steric Profile

The 2,3-dichloro substitution pattern on the 5-phenyl ring of 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole creates an ortho-chloro arrangement adjacent to the oxadiazole core that is absent in the more common 2,4-dichloro regioisomer [1]. This arrangement alters the dihedral angle and electron density distribution across the molecule, which is expected to modulate its interaction with biological targets .

Structure-Activity Relationship Medicinal Chemistry Molecular Design

Optimal Scientific and Industrial Procurement Scenarios for 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole Based on Differentiated Properties


QSAR and ADME Model Validation Requiring Distinct Lipophilicity Benchmarking

Due to its significantly higher LogP (5.47) compared to monochloro analogs (4.82), 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole serves as a valuable positive control or calibration standard in quantitative structure-activity relationship (QSAR) models and ADME prediction studies [1]. Researchers can use this compound to validate computational predictions of membrane permeability and to benchmark experimental LogD measurements, ensuring the accuracy of models for highly lipophilic diaryl-oxadiazole series .

Chemical Biology Probe Development Requiring High-Purity Starting Material

For chemical biology applications where the compound is used as a scaffold for further derivatization or as a probe in sensitive biochemical assays, the availability of 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole at 98% purity provides a clear procurement advantage [1]. This higher purity reduces the risk of confounding results from impurities and ensures more reproducible synthetic yields in subsequent modifications, making it the preferred choice for hit-to-lead optimization programs .

Structure-Activity Relationship Exploration of Ortho-Dichloro Substitution Effects

The unique 2,3-dichloro substitution pattern on the phenyl ring adjacent to the oxadiazole core makes this compound an essential tool for studying the impact of ortho-chloro substitution on biological activity [1]. Medicinal chemists investigating the structure-activity relationships of diaryl-1,2,4-oxadiazoles can use this compound to directly compare the effects of 2,3-dichloro versus 2,4-dichloro substitution on target binding, selectivity, and cellular potency .

Development of Solubilization Protocols for Highly Lipophilic Heterocycles

Given its calculated aqueous solubility of only 1.6E-3 g/L, 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole presents a challenging case for aqueous formulation [1]. It is ideally suited for use in studies aimed at developing and optimizing solubilization strategies (e.g., co-solvent systems, cyclodextrin complexation, or nanoformulation) for poorly soluble heterocyclic compounds, providing a robust test case for method development .

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